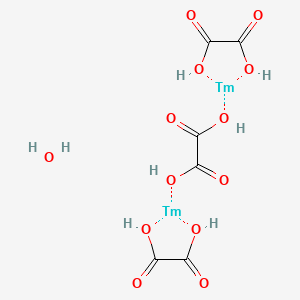

Oxalic acid;thulium;hydrate

Description

Contextualization within Rare Earth Oxalate (B1200264) Chemistry and Coordination Compounds

Rare earth oxalates, including thulium(III) oxalate, are a class of coordination compounds characterized by the bonding of rare earth ions with oxalate ligands. nih.govresearchgate.net These compounds are typically insoluble in water, a property that is advantageous for their synthesis and for the separation of rare earth elements. nih.govamericanelements.com The oxalate ion (C₂O₄²⁻) acts as a versatile ligand in coordination chemistry, forming stable complexes with lanthanide ions. nih.govresearchgate.net

The coordination chemistry of lanthanides is complex, with these elements exhibiting high coordination numbers. researchgate.netnih.gov In the case of thulium(III) oxalate hydrate (B1144303), the thulium ion (Tm³⁺) is coordinated with oxalate ions and water molecules. The number of water molecules in the hydrate can vary, leading to different hydrated forms such as the pentahydrate and hexahydrate. wikipedia.orgnih.gov The structure of these coordination polymers can range from one-dimensional chains to more complex three-dimensional networks. rsc.org This structural variability is influenced by factors such as the size of the lanthanide ion and the presence of other ligands. rsc.orgnih.gov

The study of rare earth oxalates is crucial not only for understanding the fundamental coordination chemistry of lanthanides but also for their practical applications. nih.govresearchgate.net The controlled thermal decomposition of these oxalates is a widely used method to produce rare earth oxides with specific grain sizes and morphologies, which are essential for various technological applications. wikipedia.orgvulcanchem.com

Interactive Data Table: Properties of Thulium(III) Oxalate Hydrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Tm₂(C₂O₄)₃·xH₂O | stanfordmaterials.com |

| CAS Number | 58176-73-1 | stanfordmaterials.com |

| Molecular Weight | 619.94 g/mol (anhydrous) | stanfordmaterials.com |

| Appearance | White powder | stanfordmaterials.com |

| Purity | ≥99% | stanfordmaterials.com |

| Solubility | Highly insoluble in water | americanelements.com |

Overview of Key Research Trajectories and Significance in Lanthanide Chemistry

Research into thulium(III) oxalate hydrate and other lanthanide oxalates is driven by their importance in both fundamental and applied chemistry. A significant area of research focuses on the synthesis and characterization of these compounds to understand their crystal structures and properties. wikipedia.orgrsc.org Techniques such as X-ray diffraction, thermogravimetric analysis (TGA), and spectroscopy are employed to study their composition and behavior. vulcanchem.comstanfordmaterials.com

A key research trajectory involves the use of lanthanide oxalates as precursors for the synthesis of advanced materials. samaterials.comstanfordmaterials.com For instance, the controlled thermal decomposition of thulium(III) oxalate hydrate is a critical step in producing thulium oxide (Tm₂O₃), which has applications in lasers, phosphors, and ceramics. samaterials.comstanfordmaterials.com The properties of the resulting oxide, such as particle size and surface area, are highly dependent on the decomposition conditions of the oxalate precursor.

Furthermore, the unique luminescent and magnetic properties of lanthanide ions make their coordination compounds, including oxalates, subjects of intense study. researchgate.netnih.gov Research is exploring the development of novel lanthanide-organic frameworks (LOFs) and metal-organic frameworks (MOFs) incorporating oxalate ligands to create materials with tailored optical and magnetic functionalities. nih.govnih.govrsc.org These materials have potential applications in areas such as sensing, catalysis, and data storage. researchgate.netnih.gov

The separation of rare earth elements is another critical area where oxalate chemistry plays a vital role. nih.govrsc.org Due to the subtle differences in the properties of lanthanide ions, their separation is a challenging process. Fractional precipitation and selective solubilization of rare earth oxalates are being investigated as more environmentally friendly and efficient separation methods compared to traditional solvent extraction techniques. rsc.org

Properties

IUPAC Name |

oxalic acid;thulium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPYZRFVDVKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Tm].[Tm] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O13Tm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Thulium Iii Oxalate Hydrate

Controlled Precipitation and Crystallization Techniques

The most common method for synthesizing thulium(III) oxalate (B1200264) hydrate (B1144303) is through controlled precipitation from an aqueous solution. google.com This process involves the reaction of a soluble thulium(III) salt with an oxalate source, leading to the formation of the insoluble thulium(III) oxalate hydrate.

Influence of Reaction Parameters on Product Purity and Morphology

The purity and morphology of the resulting thulium(III) oxalate hydrate are significantly influenced by several key reaction parameters:

Concentration: The concentration of the reactant solutions plays a critical role in controlling the particle size and distribution. Higher concentrations can lead to rapid nucleation and the formation of smaller, potentially less crystalline particles. Conversely, lower concentrations favor crystal growth over nucleation, resulting in larger, more well-defined crystals.

Temperature: Temperature affects both the solubility of the reactants and the kinetics of the precipitation reaction. An increase in temperature can lead to higher purity by reducing the co-precipitation of impurities. For instance, in the precipitation of rare earth element (REE) oxalates, elevating the temperature from 25°C to a range of 75 to 100°C has been shown to increase REE recovery. google.com

pH: The pH of the reaction medium is a crucial factor that dictates the speciation of the oxalate ion and the solubility of the thulium oxalate. google.com Adjusting the pH can influence the rate of precipitation and the morphology of the product. For example, in REE oxalate precipitation, increasing the pH from 0.5 to 2.1 has been demonstrated to enhance the recovery of both light and heavy REEs. google.com However, at a pH above 1.5, a slight decrease in heavy REE recovery has been observed. google.com

The following table summarizes the general influence of these parameters on the product characteristics:

| Parameter | Effect on Purity | Effect on Morphology |

| Concentration | Can affect impurity inclusion. | Influences particle size and distribution. |

| Temperature | Higher temperatures can increase purity. google.com | Affects crystal size and habit. |

| pH | Influences the completeness of precipitation and can affect co-precipitation of other metal ions. google.comgoogle.com | Can alter particle shape and aggregation. nih.govacs.org |

Selection and Role of Starting Thulium Salts and Oxalate Sources

The choice of precursors is fundamental to the successful synthesis of thulium(III) oxalate hydrate.

Thulium Salts: Common starting thulium salts include thulium(III) nitrate (B79036) (Tm(NO₃)₃) and thulium(III) chloride (TmCl₃). stanfordmaterials.comwikipedia.org Both are typically soluble in water, providing the necessary Tm³⁺ ions for the reaction. The choice between them may depend on factors such as cost, availability, and the potential for anion incorporation into the final product. For instance, the reaction of an aqueous solution of thulium(III) chloride with a benzene (B151609) solution of dimethyl oxalate is a known method for preparing thulium(III) oxalate hydrate. wikipedia.org

Oxalate Sources: Oxalic acid (H₂C₂O₄) and its soluble salts, such as ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) or sodium oxalate (Na₂C₂O₄), are commonly used as the oxalate source. google.com The use of oxalic acid allows for direct control of the stoichiometry, while oxalate salts can be advantageous in controlling the pH of the solution. The hydrolysis of dimethyl oxalate can also be employed to generate oxalate ions homogeneously throughout the solution, which can lead to more uniform precipitation. mdpi.com

Hydrothermal and Solvothermal Synthesis Approaches for Tailored Structures

To achieve greater control over the crystal structure, size, and morphology of thulium(III) oxalate hydrate, hydrothermal and solvothermal synthesis methods can be employed. researchgate.net These techniques involve carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.

Hydrothermal Synthesis: This method uses water as the solvent. researchgate.net The elevated temperature and pressure increase the solubility of the reactants, promoting the growth of well-defined crystals. This technique can produce nanoparticles with specific structures, such as the cubic C-type structure observed in thulium-yttria nanoparticles. researchgate.net

Solvothermal Synthesis: This approach is similar to the hydrothermal method but utilizes non-aqueous organic solvents. researchgate.netarizona.edu The choice of solvent can significantly influence the resulting particle morphology and properties. Solvothermal methods have been successfully used to synthesize various lanthanide-doped nanocrystals. researchgate.net

These methods offer the ability to tailor the material's properties for specific applications by carefully controlling the reaction conditions. researchgate.net

Control over Hydration Levels and Crystallinity in Prepared Samples

The number of water molecules in the crystal structure of thulium(III) oxalate hydrate (denoted by 'x' in Tm₂(C₂O₄)₃·xH₂O) can vary. stanfordmaterials.comwikipedia.org Controlling this hydration level is important as it can affect the material's thermal stability and subsequent conversion to thulium oxide.

Control of Hydration: The degree of hydration can be influenced by the precipitation conditions, such as temperature and the rate of precipitation. Post-synthesis heat treatment can also be used to control the hydration level. For example, the pentahydrate form can be decomposed by heating to obtain the dihydrate. wikipedia.org

Crystallinity: The crystallinity of the prepared samples is influenced by factors such as the rate of precipitation, temperature, and the use of methods like hydrothermal synthesis. researchgate.net Slower precipitation rates and higher temperatures generally favor the formation of more crystalline products. Characterization techniques such as X-ray Diffraction (XRD) are essential for assessing the crystallinity of the synthesized material. stanfordmaterials.com

Advanced Crystallographic Investigations and Structural Elucidation

Single Crystal and Powder X-ray Diffraction Analysis

Advanced diffraction techniques have been instrumental in characterizing the intricate solid-state structure of thulium(III) oxalate (B1200264) hydrate (B1144303).

Single-crystal X-ray diffraction studies have determined that thulium(III) oxalate hexahydrate, with the formula [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, crystallizes in the triclinic crystal system. researchgate.net The space group is P-1. researchgate.net Detailed unit cell parameters have been reported as a = 6.289(3) Å, b = 6.660(3) Å, c = 9.628(4) Å, α = 75.043(6)°, β = 80.778(6)°, and γ = 81.575(6)°. researchgate.net The unit cell volume is 382.2(3) ų. researchgate.net These parameters are crucial for understanding the spatial arrangement of atoms within the crystal lattice. uhu-ciqso.es Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the phase purity of the bulk material and can be used to identify the compound by comparing the experimental diffraction pattern to standard data. mdpi.comstanfordmaterials.comnist.gov

Crystallographic Data for Thulium(III) Oxalate Hexahydrate

| Parameter | Value |

|---|---|

| Chemical Formula | [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O |

| Molecular Weight | 710.02 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.289 (3) |

| b (Å) | 6.660 (3) |

| c (Å) | 9.628 (4) |

| α (°) | 75.043 (6) |

| β (°) | 80.778 (6) |

| γ (°) | 81.575 (6) |

| Volume (ų) | 382.2 (3) |

| Z | 1 |

| Calculated Density (Mg m⁻³) | 3.085 |

Elucidation of Coordination Polyhedra and Thulium-Oxalate-Water Interactions

Crystal-Chemical Analysis of Oxalate Ligand Flexibility and Coordination Modes

The oxalate ligand (C₂O₄²⁻) demonstrates remarkable flexibility in its coordination to metal ions, and this is evident in the structure of thulium(III) oxalate hydrate. nih.govresearchgate.net In this compound, the oxalate anions adopt multiple coordination modes, acting as bridging ligands between thulium ions. researchgate.netnih.gov Specifically, they can function as bidentate and tridentate bridging ligands. nih.gov This versatility in coordination allows for the formation of the observed layered honeycomb structure. acs.orgresearchgate.net The ability of the oxalate ligand to bridge metal centers in various ways is a key factor in the structural diversity of metal oxalates. tandfonline.com

Comparative Structural Relationships within Rare Earth Oxalate Hydrate Families

The crystal structure of thulium(III) oxalate hydrate is part of a broader trend observed across the lanthanide series. acs.org The general formula for these compounds is Ln₂(C₂O₄)₃·nH₂O. nih.gov A structural division is seen within the series. nih.govacs.org The lighter lanthanides (from Lanthanum to Holmium) typically form decahydrates with a monoclinic crystal system (P2₁/c space group) and a coordination number of 9 for the metal ion. nih.govacs.org In contrast, the heavier lanthanides, from Erbium to Lutetium, including thulium, form hexahydrates. nih.gov These heavier lanthanide oxalates, including thulium(III) oxalate hexahydrate, tend to have a coordination number of 8 for the lanthanide ion. nih.gov This phenomenon is a direct consequence of the lanthanide contraction, where the ionic radii of the elements decrease across the series, leading to a change in the number of water molecules that can be accommodated in the coordination sphere. nih.gov

Structural Comparison of Lanthanide Oxalate Hydrates

| Lanthanide Group | Typical Formula | Crystal System | Coordination Number |

|---|---|---|---|

| Light (La-Ho) | [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O | Monoclinic | 9 |

| Heavy (Er-Lu, including Tm) | [Ln₂(C₂O₄)₃(H₂O)₄]·2H₂O | Triclinic | 8 |

Comprehensive Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of thulium(III) oxalate (B1200264) hydrate (B1144303). These methods probe the vibrational modes of the constituent atoms, providing information about the functional groups present and their chemical environment. stanfordmaterials.comstanfordmaterials.com

Assignment of Oxalate and Water Vibrational Modes

The vibrational spectra of metal oxalate hydrates are characterized by distinct bands corresponding to the vibrational modes of the oxalate anion (C₂O₄²⁻) and water molecules. The assignment of these bands is crucial for interpreting the spectra and deducing structural information.

The oxalate ion, with D₂h symmetry in its free state, exhibits several characteristic vibrational modes. optica.orgresearchgate.net Key vibrations include the symmetric and antisymmetric stretching of the C-O bonds, the C-C stretching, and various bending or deformation modes of the O-C-O group. unimi.it The positions of these bands can shift upon coordination to a metal ion like thulium(III).

Water molecules in the hydrate introduce their own set of vibrational modes: symmetric and antisymmetric O-H stretching, H-O-H bending (scissoring), wagging, twisting, and rocking modes. scielo.br The O-H stretching vibrations typically appear as broad bands in the high-frequency region of the infrared spectrum. The presence of coordinated water, as opposed to lattice water, can be inferred from the appearance of librational modes (wagging, twisting, and rocking) at lower frequencies. scielo.br For instance, in some metal oxalates, the disappearance of certain weak doublets upon deuteration confirms their assignment to coordinated water vibrations. scielo.br

A comparative analysis of the vibrational spectra of different metal oxalates reveals that the perturbation of the oxalate group by the network of hydrogen-bonded water molecules can be negligible in some cases. unimi.it However, the coordination to the metal cation significantly influences the vibrational frequencies. The C-O stretching vibration is particularly sensitive to the cation, with its Raman position varying depending on the metal. sciengine.comsciengine.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3700 - 2700 | Stretching of water O-H bonds |

| δ(H₂O) | ~1630 - 1660 | Bending (scissoring) of water H-O-H angle |

| νₐₛ(C=O) | ~1610 - 1660 | Antisymmetric stretching of oxalate C=O bonds |

| νₛ(C-O) + ν(C-C) | ~1470 - 1490 | Symmetric stretching of oxalate C-O bonds coupled with C-C stretching |

| νₛ(C-O) + δ(O-C-O) | ~1315 - 1370 | Symmetric stretching of oxalate C-O bonds coupled with O-C-O bending |

| δ(O-C-O) | ~780 - 830 | In-plane bending of the oxalate O-C-O angle |

| Water Librational Modes | ~500 - 700 | Rocking, wagging, and twisting of coordinated water molecules |

| ν(Tm-O) | Below 500 | Stretching of the thulium-oxygen bond |

Elucidation of Metal-Ligand Bonding and Structural Features

The vibrational spectra provide significant insights into the nature of the metal-ligand bond between thulium(III) and the oxalate and water ligands. The shifts in the vibrational frequencies of the oxalate ion upon coordination are indicative of the strength and nature of the Tm-O bond. For instance, an increase in the separation between the antisymmetric and symmetric C-O stretching frequencies is often correlated with an increase in the covalent character of the metal-oxygen bond.

The mutual exclusion rule in vibrational spectroscopy, which applies to centrosymmetric molecules, can help in determining the coordination geometry. If the infrared and Raman spectra are mutually exclusive (i.e., vibrations active in one are inactive in the other), it suggests the presence of a center of symmetry, which is consistent with a bidentate coordination of the oxalate ligand. sciengine.comsciengine.com

Furthermore, the analysis of the water vibrational modes can distinguish between coordinated and lattice water molecules. Coordinated water molecules are directly bonded to the thulium ion, and their vibrational modes, particularly the librational modes, are more constrained and appear at different frequencies compared to lattice water, which is held in the crystal structure by hydrogen bonds. scielo.br

Electronic Spectroscopy (UV-Vis-NIR Absorption and Luminescence)

Electronic spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, is instrumental in probing the electronic structure of the thulium(III) ion in the oxalate hydrate complex. eag.comnih.gov This includes the analysis of f-f electronic transitions, which are characteristic of lanthanide ions, and the investigation of luminescence properties. mdpi.com

Analysis of Thulium(III) f-f Electronic Transitions

The electronic configuration of the thulium(III) ion is [Xe]4f¹². optica.org The partially filled 4f shell gives rise to a series of electronic energy levels, and transitions between these levels can be observed in the absorption and emission spectra. These f-f transitions are formally Laporte-forbidden (parity-forbidden), which results in characteristically sharp but weak absorption and emission bands. instras.cominstras.com

In thulium(III) compounds, several absorption bands corresponding to transitions from the ³H₆ ground state to various excited states are typically observed. researchgate.net These transitions fall within the visible and near-infrared regions of the electromagnetic spectrum.

| Transition | Approximate Wavelength (nm) | Excited State |

|---|---|---|

| ³H₆ → ¹G₄ | ~466 - 475 | ¹G₄ |

| ³H₆ → ³F₂ | ~650 - 660 | ³F₂ |

| ³H₆ → ³F₃ | ~684 | ³F₃ |

| ³H₆ → ³H₄ | ~788 - 790 | ³H₄ |

| ³H₆ → ³H₅ | ~1210 - 1216 | ³H₅ |

The precise positions and intensities of these absorption bands can be influenced by the ligand field around the Tm³⁺ ion, providing information about the coordination environment. researchgate.net

Photoluminescence Emission Characteristics and Spectral Analysis

Upon excitation, thulium(III) oxalate hydrate can exhibit photoluminescence, emitting light at specific wavelengths as the excited electrons relax to lower energy states. Thulium(III) is known to have multiple emissive states, leading to a complex emission spectrum. nih.gov

The most prominent emission from Tm³⁺ often occurs in the blue and near-infrared regions. For instance, a characteristic blue emission is observed around 475 nm, corresponding to the ¹G₄ → ³H₆ transition. researchgate.net Another significant emission is found in the near-infrared at approximately 801 nm, assigned to the ³H₄ → ³H₆ transition. acs.org A broader emission band around 1470 nm can also be observed, which is attributed to the ³H₄ → ³F₄ transition. acs.org The presence of multiple peaks within this band is due to the Stark splitting of the 4f electronic levels by the crystal field. acs.org

The luminescence spectrum of thulium(III) can be sensitized by the organic ligand (oxalate in this case) in a process known as the "antenna effect." mdpi.comacs.org The ligand absorbs excitation energy and transfers it to the central thulium(III) ion, which then luminesces. This process can be more efficient than direct excitation of the Tm³⁺ ion. acs.org

Mechanisms of Excitation and Energy Transfer Processes in Thulium(III) Oxalate Hydrate Systems

The luminescence of thulium(III) oxalate hydrate involves a series of excitation and energy transfer steps. Following the absorption of energy, either directly by the Tm³⁺ ion or by the oxalate ligand, the ion is promoted to an excited state.

Several energy transfer processes can occur:

Intramolecular Energy Transfer (Antenna Effect): The oxalate ligand can absorb UV radiation and transfer the energy to the thulium(III) ion. This is a crucial mechanism for enhancing the luminescence efficiency of lanthanide complexes. mdpi.comoaepublish.com

Cross-Relaxation: This is an energy transfer process between two nearby ions. In the case of thulium, a "two-for-one" cross-relaxation process can occur where an excited Tm³⁺ ion in a higher energy state transfers part of its energy to a neighboring Tm³⁺ ion in the ground state, resulting in both ions being in an intermediate excited state (e.g., ³F₄). optica.org This process is more efficient at higher thulium concentrations. optica.org

Non-radiative Relaxation: Excited states can also decay non-radiatively, releasing energy as heat (phonons) to the surrounding lattice. This process competes with radiative emission and can quench luminescence. The energy gap between electronic levels plays a significant role; smaller energy gaps are more susceptible to non-radiative relaxation. nih.gov

In systems containing other lanthanide ions, intermolecular energy transfer can also occur. For example, energy can be transferred from an excited Tm³⁺ ion to a Tb³⁺ or Eu³⁺ ion if their energy levels are suitably matched. nih.govacs.org The dominant mechanism for such energy transfer is often found to be dipole-dipole interactions. nih.gov

Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, EPR) for Local Structure and Electronic State Probing

Advanced spectroscopic methods, particularly solid-state Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are indispensable for elucidating the intricate local structure and electronic properties of paramagnetic compounds like thulium oxalate hydrate. These techniques provide insights that are often inaccessible through diffraction methods alone, offering a detailed view of the coordination environment and the magnetic behavior of the thulium ion.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) serves as a powerful probe of the local environment in paramagnetic materials. For lanthanide compounds, the large paramagnetic shifts induced by the unpaired f-electrons provide a sensitive measure of the local magnetic susceptibility.

Detailed Research Findings:

A recently developed methodology combining high-resolution solid-state NMR experiments with sophisticated modeling has been successfully applied to a series of isostructural lanthanide oxalates, including the thulium analogue. researchgate.netnih.gov This approach allows for the precise determination of the local magnetic susceptibility tensor (χ) at each metallic site, which is a fundamental parameter governing the magnetic properties of the material. researchgate.netnih.gov

The technique relies on the acquisition of high-resolution ssNMR data, often using short high-power adiabatic pulses (SHAP), on powdered samples. nih.gov The experimental spectra are then modeled, taking into account the hyperfine interactions with a large number of surrounding paramagnetic centers to accurately simulate the observed chemical shifts. researchgate.netnih.gov A key advantage of this method is the ability to extract the local magnetic susceptibility tensor by comparing a multitude of simulated spectra with the experimental data. researchgate.netnih.gov The calculations are made efficient by simplifying the electron-nucleus interactions to a point-dipole model, an approximation that has been experimentally validated for these systems. nih.gov

For thulium oxalate, this analysis yields the principal components of the magnetic susceptibility tensor. This tensor provides a detailed description of the anisotropy of the magnetic moment of the Tm³⁺ ion, which is directly influenced by the crystal field environment imposed by the oxalate and water ligands. The determination of the local magnetic susceptibility tensor is crucial for understanding the electronic ground state of the thulium ion and how it is perturbed by its immediate coordination sphere.

Interactive Data Table: Magnetic Susceptibility Tensor Components for Thulium Oxalate

The following table presents the determined values for the local magnetic susceptibility tensor for thulium oxalate as derived from solid-state NMR data.

| Parameter | Value (10⁻³² m³ per ion) | Description |

|---|---|---|

| Δχax | -15.0 | Axial component of the magnetic susceptibility anisotropy |

| Δχrh | -3.0 | Rhombic component of the magnetic susceptibility anisotropy |

Data derived from studies on isostructural lanthanide oxalates. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct probe of the electronic spin states of paramagnetic centers. For lanthanide ions like Tm³⁺ (a non-Kramers ion with a 4f¹² electronic configuration and a ³H₆ ground state), the observation of EPR signals is often challenging and requires specific conditions. nih.gov Non-Kramers ions, in environments of high symmetry, are not expected to exhibit EPR signals. nih.gov However, distortions in the coordination geometry can lift the degeneracy of the electronic levels, making transitions observable. nih.gov

Detailed Research Findings:

Studies on Tm³⁺ ions in various environments, including oxalate-containing lattices, have provided valuable information on their electronic structure and spin dynamics. nih.govresearchgate.net Electron spin relaxation time measurements have been performed on Tm³⁺ in a 1:1 water:ethanol solution and for Tb³⁺ doped into a crystalline La₂(oxalate)₃ decahydrate (B1171855) matrix, which serves as a good structural analogue. nih.gov

The key findings from EPR studies on thulium and related oxalate systems include:

Observation of EPR Signals: EPR signals for Tm³⁺ have been observed in single crystals of thulium ethyl sulfate (B86663). nih.gov The spectra for non-Kramers ions like Tm³⁺ can be complex and are highly dependent on the symmetry of the local environment. nih.gov

Spin Relaxation: The electron spin-lattice relaxation time (T₁) for Tm³⁺ is typically very short, often in the microsecond range at liquid helium temperatures. nih.gov This rapid relaxation is a characteristic feature of many lanthanide ions (excluding Gd³⁺) and necessitates performing EPR measurements at very low temperatures. nih.gov

Hyperfine Structure: When resolved, the hyperfine structure in the EPR spectrum arises from the interaction of the electron spin with the nuclear spin of the ¹⁶⁹Tm isotope (I = 1/2, 100% natural abundance). This splitting provides direct information about the electronic wavefunction. libretexts.orgarxiv.org While well-resolved hyperfine structure for thulium oxalate hydrate is not prominently reported, studies on other Tm³⁺ centers show that the magnitude of the hyperfine coupling is a sensitive probe of the covalency of the metal-ligand bonds. arxiv.org

Interactive Data Table: EPR Parameters for Tm³⁺ in an Oxalate-Containing Environment

The following table summarizes typical EPR parameters for Tm³⁺ ions, based on studies of related systems, as direct comprehensive data for thulium oxalate hydrate is scarce. The data for Tb³⁺ in lanthanum oxalate decahydrate is included as a close analogue. nih.gov

| Parameter | Value | Compound/Conditions | Significance |

|---|---|---|---|

| g|| | ~13.8 (predicted) | Tm³⁺ in various environments | Component of the g-tensor parallel to the principal symmetry axis. nih.gov |

| g⊥ | ~0 (predicted) | Tm³⁺ in various environments | Component of the g-tensor perpendicular to the principal symmetry axis. nih.gov |

| T₁ (Spin-Lattice Relaxation) | µs range at 4.2 K | Tm³⁺ in frozen solution | Characterizes the rate of energy transfer from the spin system to the lattice. nih.gov |

| Tm (Phase Memory Time) | Longer in oxalate lattice vs. frozen solution | Comparison for Tb³⁺ | Indicates slower spin decoherence in the rigid oxalate crystal lattice. researchgate.net |

The application of these advanced spectroscopic techniques provides a detailed, multi-faceted understanding of the structure-property relationships in thulium oxalate hydrate. Solid-state NMR precisely maps the local magnetic anisotropy, while EPR offers a direct window into the electronic spin states and their dynamics, collectively painting a comprehensive picture of this complex material.

Thermal Decomposition Pathways and Solid State Transformations

Thermogravimetric and Differential Thermal Analysis (TG/DTA/DSC)

Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are powerful analytical techniques used to study the thermal behavior of thulium oxalate (B1200264) hydrate (B1144303). TGA records the change in mass of a sample as a function of temperature, while DTA and DSC measure the temperature difference and heat flow difference, respectively, between a sample and a reference material. Together, these methods provide detailed insights into the energetics and stoichiometry of the decomposition process. A typical analysis reveals a multi-stage decomposition for thulium(III) oxalate hydrate. vulcanchem.com

Identification of Dehydration Steps and Associated Energetics

The initial mass loss observed upon heating thulium oxalate hydrate corresponds to the removal of water molecules. This dehydration process can occur in one or more steps, depending on the number of water molecules in the crystal lattice and their bonding energies. For instance, thulium(III) oxalate pentahydrate is known to decompose upon heating to form the dihydrate, which upon further heating yields thulium(III) oxide. wikipedia.org The dehydration steps are endothermic, meaning they require an input of energy, which is observed as distinct peaks in DTA and DSC curves.

For other rare earth oxalates, such as lanthanum oxalate decahydrate (B1171855), the dehydration is a multi-step process. researchgate.net Similarly, holmium oxalate heptahydrate shows a dehydration step in the temperature range of 28°C to 200°C. scirp.org Kinetic studies on similar compounds, like the dehydration of calcium oxalate monohydrate, show that the rate of water loss can be influenced by the partial pressure of water vapor in the surrounding atmosphere. rsc.org

Table 1: Representative Dehydration Stages for Rare Earth Oxalate Hydrates

| Compound | Dehydration Temperature Range (°C) | Noteworthy Observations |

|---|---|---|

| Thulium(III) Oxalate Pentahydrate | Decomposes to dihydrate upon heating. wikipedia.org | Further heating leads to thulium(III) oxide. wikipedia.org |

| Holmium Oxalate Heptahydrate | 28 - 200 | Formation of holmium oxide as the final product. scirp.org |

This table provides illustrative examples from similar rare earth oxalates to highlight the general behavior.

Sequential Decomposition Stages and Intermediate Phase Formation (e.g., oxycarbonates, carbonates)

Following the complete removal of water, the anhydrous thulium oxalate, Tm₂(C₂O₄)₃, undergoes further decomposition at higher temperatures. The pathway of this decomposition is significantly influenced by the surrounding atmosphere. prochemonline.com

In an oxidizing atmosphere like air, the decomposition often proceeds through the formation of intermediate oxycarbonates. researchgate.net For the closely related lanthanum oxalate, an intermediate of lanthanum oxycarbonate (La₂O₂CO₃) is formed. ysxbcn.com The decomposition of the anhydrous oxalate to these intermediates is an exothermic process, which is attributed to the oxidation of carbon monoxide (a primary decomposition product) to carbon dioxide.

In contrast, under an inert atmosphere (such as nitrogen or argon), the decomposition may proceed more directly to the oxide, bypassing the stable oxycarbonate intermediates. The decomposition products in this case are primarily thulium(III) oxide, carbon monoxide, and carbon dioxide. prochemonline.com

Table 2: General Decomposition Stages of Anhydrous Rare Earth Oxalates

| Atmosphere | Intermediate Phases | Final Product |

|---|---|---|

| Oxidizing (e.g., Air) | Oxycarbonates (e.g., Ln₂O₂CO₃) | Rare Earth Oxide (e.g., Tm₂O₃) |

Ln represents a generic lanthanide element.

Kinetics and Mechanism of Thulium Oxide (Tm₂O₃) Formation as the Ultimate Thermal Product

The final stage of the thermal decomposition is the formation of crystalline thulium(III) oxide (Tm₂O₃). wikipedia.org This is the stable end product at elevated temperatures. The temperature at which the final oxide is formed can vary, but for many rare earth oxalates, it is in the range of 600-800°C. scirp.org For example, the decomposition of thulium carbonate hydrate, another precursor, yields thulium oxide at temperatures above 300°C. stanfordmaterials.com

The kinetics of this final decomposition step have been studied for various rare earth oxalates. Models such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are often employed to determine the activation energy of the decomposition reaction from non-isothermal TGA data. researchgate.netysxbcn.com These studies reveal that the decomposition is a complex process, and the activation energy can be dependent on the extent of conversion, indicating a multi-step mechanism. researchgate.net The ultimate formation of Tm₂O₃ is a crucial step, as this oxide is used in a variety of applications, including lasers, ceramics, and phosphors. samaterials.com

Mechanistic Studies of Thermal Transitions in Different Atmospheres

The atmosphere plays a critical role in the mechanistic pathway of thermal decomposition. As previously mentioned, an oxidizing atmosphere promotes the formation of stable oxycarbonate intermediates due to the exothermic oxidation of carbon monoxide. This can lead to a more complex decomposition profile with multiple overlapping steps.

In an inert atmosphere, the absence of oxygen prevents this secondary oxidation reaction. Consequently, the decomposition of the anhydrous oxalate is typically an endothermic process and may occur at different temperatures compared to decomposition in air. The direct decomposition to the oxide is more favored in an inert environment.

Influence of Crystalline Structure and Particle Morphology on Thermal Behavior

The physical characteristics of the starting thulium oxalate hydrate, such as its crystalline structure, particle size, and morphology, can influence its thermal decomposition behavior. While the sequence of chemical reactions generally remains the same, the temperatures and rates of these transitions can be affected.

Materials with smaller particle sizes and consequently larger surface areas tend to decompose at lower temperatures. This is because a larger surface area facilitates the diffusion of gaseous products away from the solid, which can be a rate-limiting step.

The crystallinity of the precursor material is also a significant factor. A well-defined crystalline structure may exhibit different decomposition kinetics compared to an amorphous or poorly crystalline material. For instance, studies on calcium oxalate have shown that the crystallinity of the anhydrous salt formed during dehydration depends on the water vapor pressure, which in turn affects the subsequent decomposition. rsc.org The morphology of the initial oxalate particles can also be retained in the final oxide product, a phenomenon known as pseudomorphism. This provides a route to control the morphology of the final thulium oxide powder by carefully controlling the precipitation conditions of the initial oxalate.

Coordination Chemistry and Complex Formation of Thulium Iii Oxalate

Formation of Polynuclear and Extended Metal-Organic Frameworks with Oxalate (B1200264) Bridges

The oxalate anion is an exceptional bridging ligand due to its ability to coordinate to metal ions in a bis-bidentate fashion. This property, combined with the high coordination numbers (typically 8 or 9) favored by lanthanide ions like thulium(III), promotes the formation of polynuclear clusters and extended one-, two-, or three-dimensional structures. acs.org These extended networks are a class of coordination polymers often referred to as Metal-Organic Frameworks (MOFs). google.com

While specific structural studies focusing solely on thulium(III) oxalate frameworks are not widely detailed in the provided literature, extensive research on analogous lanthanide oxalates provides a clear model for the expected behavior. For instance, dysprosium(III) oxalate is known to form well-defined MOFs. wikipedia.org The structural motifs observed in these systems are highly likely to be replicated in thulium-based systems due to the similarities in ionic radii and coordination chemistry across the lanthanide series.

These frameworks are often synthesized via hydrothermal or precipitation methods. wikipedia.org The resulting structures can be complex, incorporating water molecules both in the coordination sphere of the metal and as guest molecules within the framework's channels or layers. The thermal decomposition of these hydrated frameworks proceeds via the loss of water molecules, followed by the breakdown of the oxalate bridges to ultimately yield thulium(III) oxide. wikipedia.orgwikipedia.org

Table 2: Examples of Lanthanide-Oxalate Frameworks Analogous to Thulium(III) Systems

| Compound Formula (Analogous) | Dimensionality | Structural Features | Reference |

| [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O | 2D Layered | Nine-coordinate Dy³⁺ ions bridged by oxalate ligands to form a layered network. | wikipedia.org |

| {[Dy(C₂O₄)₁.₅(phen)]·0.5H₂O}n | 3D Framework | Dysprosium nitrate (B79036), oxalic acid, and 1,10-phenanthroline (B135089) (phen) react to form a 3D MOF. | wikipedia.org |

Studies of Heterometallic Oxalate Systems Involving Thulium(III)

The ability of the oxalate ligand to bridge different metal ions opens up the field of heterometallic chemistry, where two or more different metal centers are incorporated into a single compound. Thulium(III) can be a component of such systems, leading to materials with potentially novel magnetic or optical properties arising from the interactions between the different metal ions.

A common strategy for creating these materials involves using a pre-formed complex anion, such as tris(oxalato)metallate(III), as a building block. For example, a novel heterometallic compound featuring sodium and iron, [NH₂(CH₃)₂]₂[NaFe(C₂O₄)₃], has been synthesized with a layered structure. nih.gov This demonstrates the principle of using an anionic tris(oxalato) complex to build up a larger bimetallic network. It is plausible that an analogous [Tm(C₂O₄)₃]³⁻ anion could be used to create similar structures with various other metal ions (e.g., alkali metals, transition metals).

Research into 3d-4f heterometallic complexes is an active area, with examples such as a gadolinium-copper coordination polymer that incorporates both oxalate and nicotinate (B505614) as bridging ligands. researchgate.net Such studies highlight the feasibility of designing complex architectures containing both lanthanide ions like thulium and d-block transition metals, linked by oxalate bridges.

Investigation of Solubility and Complexation Behavior in Various Solvent Systems (e.g., double oxalate formation)

The solubility of thulium(III) oxalate is highly dependent on the solvent system. Like other rare-earth oxalates, it is characterized by its very low solubility in water. attelements.com This property is historically used for the quantitative precipitation of lanthanides from aqueous solutions.

However, the solubility behavior changes dramatically in the presence of excess oxalate ions, such as in solutions of alkali metal oxalates. In these media, thulium(III) oxalate dissolves to a significant extent. attelements.com009bio.com This increased solubility is due to the formation of soluble anionic complexes, a phenomenon known as "double oxalate formation." In this process, the solid thulium oxalate reacts with additional oxalate ligands from the solution to form complex ions like [Tm(C₂O₄)₂]⁻ or [Tm(C₂O₄)₃]³⁻. The formation of such complex ions in oxalate solutions has been documented for other rare earths like neodymium and cerium.

Furthermore, thulium(III) oxalate exhibits reactivity in acidic solutions. It reacts with hydrochloric acid to form the complex acid H[Tm(C₂O₄)₂]·6H₂O, demonstrating another pathway for complexation and dissolution. wikipedia.org

Table 3: Solubility and Complexation of Thulium(III) Oxalate

| Solvent System | Solubility | Behavior and Products | Reference |

| Water | Highly Insoluble | Forms a stable hydrate (B1144303) precipitate, Tm₂(C₂O₄)₃·xH₂O. | attelements.com |

| Aqueous Alkali Oxalate Solutions | Soluble | Dissolves due to the formation of soluble complex anions (double oxalates), e.g., [Tm(C₂O₄)₃]³⁻. | attelements.com009bio.com |

| Hydrochloric Acid | Reactive | Reacts to form the soluble complex acid H[Tm(C₂O₄)₂]·6H₂O. | wikipedia.org |

Magnetic Properties and Phenomena in Thulium Iii Oxalate Hydrate

Characterization of Magnetic Ordering and Transition Temperatures

Detailed experimental data on the magnetic ordering and specific transition temperatures for thulium(III) oxalate (B1200264) hydrate (B1144303) are not extensively documented in dedicated studies. However, insights can be drawn from the well-characterized magnetic behavior of elemental thulium metal, which also features the Tm³⁺ ion. Thulium metal exhibits complex magnetic ordering that is highly dependent on temperature. aps.org It transitions from a paramagnetic state to an antiferromagnetic state upon cooling and then to a ferrimagnetic state at even lower temperatures. aps.orgstanfordmaterials.com

Recent studies on thulium thin films have confirmed these transitions, identifying a Néel temperature (the transition from paramagnetic to antiferromagnetic) of approximately 55-56 K. stanfordmaterials.comwpmucdn.com Below this temperature, the magnetic moments align in an antiparallel fashion. At a lower temperature, around 32 K, a transition to a ferrimagnetic state occurs. stanfordmaterials.comwpmucdn.com In this state, the magnetic moments are aligned in opposite directions but are unequal in magnitude, resulting in a net magnetic moment. stanfordmaterials.com While these specific temperatures pertain to the metallic lattice, they underscore the inherent capacity of thulium ions for complex magnetic ordering at low temperatures. In thulium(III) oxalate hydrate, the presence of the oxalate ligands and water molecules creates a different crystal environment, which would modulate these interactions and result in different transition temperatures.

Table 1: Magnetic Transition Temperatures in Thulium Metal

| Magnetic State | Transition Temperature (K) | Source(s) |

|---|---|---|

| Paramagnetic | > 56 K | stanfordmaterials.com |

| Antiferromagnetic | 32 K - 56 K | stanfordmaterials.com |

| Ferrimagnetic | < 32 K | stanfordmaterials.com |

In thulium metal, the magnetic structure in the antiferromagnetic phase is a c-axis modulated structure. iaea.org The subsequent transition to a ferrimagnetic state below 32 K involves a periodic arrangement where layers of magnetic moments are aligned parallel and antiparallel to the c-axis, specifically with a repeating pattern of four layers with moments in one direction followed by three layers with moments in the opposite direction. wpmucdn.com

Studies of Magnetic Anisotropy and Crystal Field Effects on Thulium(III) Ions

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. wikipedia.org In compounds containing lanthanide ions like Tm³⁺, magnetic anisotropy is pronounced and originates primarily from the strong spin-orbit coupling and the influence of the crystal electric field (CEF). The crystal field is the electrostatic field created by the surrounding ligands (in this case, oxalate and water molecules), which lifts the degeneracy of the 4f electron orbitals. royalsocietypublishing.org

For the Tm³⁺ ion (a non-Kramers ion with a J=6 ground state), the crystal field splits the ground multiplet into several levels. researchgate.netnih.gov This splitting dictates the magnetic behavior at low temperatures and is the primary source of the magnetic anisotropy. Studies on thulium metal have revealed a very large crystal anisotropy, which makes it difficult to deviate the magnetization from the hexagonal axis. aps.org Similarly, investigations of Tm³⁺ ions doped into other crystal lattices, such as forsterite, demonstrate the significant impact of the local crystalline environment on the electronic states and magnetic properties. researchgate.net In thulium(III) oxalate hydrate, the low symmetry of the coordination environment around each Tm³⁺ ion would lead to a complex splitting of the energy levels, resulting in significant magnetic anisotropy with a preferred direction of magnetization, often referred to as an "easy axis". rsc.org

Theoretical Modeling of Magnetic Exchange Interactions through Oxalate Bridges

The oxalate anion (C₂O₄²⁻) is a well-known mediator of magnetic exchange interactions between metal centers. Theoretical and experimental studies on various transition metal complexes provide a framework for understanding how these interactions are propagated. The oxalate ligand can coordinate to metal ions in several ways, most commonly as a bis-bidentate bridge, forming a planar five-membered chelate ring with two different metal centers. researchgate.net

This arrangement provides an effective superexchange pathway for magnetic coupling. Theoretical modeling and experimental data on dinuclear copper(II) and nickel(II) complexes with oxalate bridges have shown that the interaction is typically a weak antiferromagnetic coupling. researchgate.net For instance, in an oxalato-bridged dinuclear copper(II) complex, a very weak antiferromagnetic coupling (J = -0.9 cm⁻¹) was observed, while in analogous nickel(II) complexes, the antiferromagnetic interactions were stronger (J = -12.8 cm⁻¹ to -40.9 cm⁻¹). researchgate.net

Table 2: Examples of Magnetic Exchange Coupling in Oxalate-Bridged Complexes

| Complex Type | Metal Ions | Coupling Constant (J) | Interaction Type | Source(s) |

|---|---|---|---|---|

| Dinuclear Oxalate Complex | Cu²⁺ - Cu²⁺ | -0.9 cm⁻¹ | Weak Antiferromagnetic | researchgate.net |

| Dinuclear Oxalate Complex | Ni²⁺ - Ni²⁺ | -12.8 cm⁻¹ | Antiferromagnetic | researchgate.net |

| Dinuclear Oxalate Complex | Ni²⁺ - Ni²⁺ | -37.8 to -40.9 cm⁻¹ | Antiferromagnetic | researchgate.net |

While these models are based on d-block transition metals, the principles of superexchange apply to lanthanide systems as well. In thulium(III) oxalate hydrate, the magnetic exchange between Tm³⁺ ions would be mediated by the π-system of the oxalate bridge. The strength and sign (ferromagnetic vs. antiferromagnetic) of this interaction would depend on the overlap between the metal orbitals and the ligand orbitals, as well as the specific bond angles and distances in the crystal structure.

Influence of Hydration State, Crystallinity, and Structural Variations on Magnetic Behavior

The magnetic properties of a coordination polymer like thulium(III) oxalate hydrate are intrinsically linked to its crystal structure. Therefore, factors such as the hydration state, crystallinity, and other structural variations can have a significant influence.

The hydration state , or the number of water molecules (xH₂O) in the formula Tm₂(C₂O₄)₃·xH₂O, is crucial. americanelements.com Water molecules can be coordinated directly to the metal ion or exist as lattice water, stabilizing the structure through hydrogen bonds. mdpi.com Changes in the hydration state, for example through thermal decomposition where a decahydrate (B1171855) might transform into a dihydrate before becoming anhydrous, lead to different crystal structures. wikipedia.org These structural rearrangements alter the coordination environment of the Tm³⁺ ions and the geometry of the oxalate bridges, thereby modifying the crystal field effects and the magnetic exchange pathways.

Crystallinity refers to the degree of structural order in the solid. A highly crystalline material has a well-defined, repeating lattice, which allows for coherent, long-range magnetic ordering. In contrast, a poorly crystalline or amorphous sample lacks this long-range order. This disorder can lead to a distribution of different local environments for the Tm³⁺ ions, smearing out the sharp magnetic transitions and potentially leading to spin-glass-like behavior instead of conventional ferro- or antiferromagnetism. The synthesis method can affect the crystallinity and particle morphology, which in turn influences the magnetic properties. mdpi.com

Finally, structural variations such as polymorphism (the existence of multiple crystal structures for the same compound) can lead to dramatically different magnetic behaviors. Different polymorphs would have distinct arrangements of ions and ligands, leading to unique magnetic anisotropy and exchange interactions for each crystalline form.

Optical Properties and Advanced Photonic Materials Development

Detailed Luminescence Spectroscopy (Excitation/Emission Spectra, Lifetime Measurements)

The luminescence of Tm³⁺ ions is characterized by a complex series of energy levels that allow for multiple absorption and emission transitions across the ultraviolet, visible, and near-infrared (NIR) regions of the electromagnetic spectrum. optica.orgresearchgate.net The specific wavelengths and efficiencies of these transitions are highly dependent on the host material. Spectroscopic studies involve analyzing excitation and emission spectra to identify the key energy transitions and measuring the fluorescence lifetime of the excited states, which is crucial for applications like lasers. optica.orgmdpi.com

The primary electronic transitions for Tm³⁺ originate from the ground state (³H₆) to various excited states. Key absorption bands are found around 685 nm (³H₆ → ³F₃) and 790 nm (³H₆ → ³H₄), which are particularly important as they are accessible by commercially available high-power laser diodes for efficient pumping. optica.orgcsic.es Other significant absorption peaks correspond to transitions to the ³F₄, ³H₅, ³F₂, ¹G₄, and ¹D₂ multiplets. optica.org

Fluorescence lifetime is a critical parameter, indicating how long an ion remains in an excited state. For instance, in thulium-doped silica (B1680970) fibers, the lifetime of the ³F₄ level can be significantly enhanced by co-doping with alumina, reaching values as high as 756 µs. mdpi.com In Tm:KLu(WO₄)₂ crystals, the measured decay times from the ¹G₄ and ³H₄ emitting levels are 140 µs and 230 µs, respectively, for low thulium concentrations. csic.es

Thulium(III) ions are well-known for their distinct emission bands in both the blue and near-infrared regions, making them versatile for different photonic applications. samaterials.comamericanelements.com

Blue Emission: The blue luminescence from Tm³⁺ typically results from the ¹G₄ → ³H₆ transition. researchgate.net This emission is often observed around 465-476 nm. americanelements.comscience.gov Under certain excitation conditions, such as with near-infrared light, Tm³⁺ can undergo a process called upconversion, where it absorbs multiple lower-energy photons to produce a single higher-energy (blue) photon. For example, exciting Tm³⁺-doped nanoparticles with a 1150 nm laser can produce an intense three-photon blue emission at 475 nm. nih.gov Another emission in the blue-to-ultraviolet range can occur from the ¹D₂ → ³F₄ transition. researchgate.net Thulium compounds also emit blue light upon excitation in flat-panel screens and can emit at 375 nm (ultraviolet) and 465 nm (visible blue) under X-ray bombardment. americanelements.com

Near-Infrared (NIR) Emission: The most prominent and widely utilized NIR emission from Tm³⁺ occurs from the ³F₄ → ³H₆ transition, which covers a broad wavelength range from approximately 1.7 µm to 2.2 µm. photonics.com This "eye-safe" spectral region is highly absorbed by water, leading to numerous applications in medicine and remote sensing. csic.esnih.gov Another important NIR emission occurs from the ³H₄ → ³H₅ transition. optica.org The efficiency of these emissions is strongly influenced by the host material and the concentration of Tm³⁺ ions. In many systems, a phenomenon known as cross-relaxation (³H₄ + ³H₆ → 2³F₄) can occur, particularly at higher thulium concentrations (above ~2 wt%). photonics.com This process is highly beneficial for 2 µm lasers, as it allows one pump photon (e.g., at ~790 nm) to generate two excited ions in the upper laser level (³F₄), potentially doubling the quantum efficiency. photonics.comoptica.org

| Transition | Typical Wavelength Range (nm) | Spectral Region | Associated Applications |

|---|---|---|---|

| ¹G₄ → ³H₆ | ~465 - 476 | Blue | Phosphors, Displays, Upconversion Imaging americanelements.comscience.govnih.gov |

| ³F₄ → ³H₆ | ~1700 - 2200 | Near-Infrared | Fiber Lasers, Medical Surgery, LIDAR csic.esphotonics.com |

| ³H₄ → ³H₅ | ~2300 - 2460 | Near-Infrared | Tunable Lasers researchgate.net |

| ¹D₂ → ³F₄ | ~375 | Ultraviolet/Blue | Scintillators, Radiation Detection americanelements.comresearchgate.net |

Development of Thulium(III) Oxalate (B1200264) Hydrate (B1144303) as Precursor for Phosphors and Scintillators

Thulium(III) oxalate hydrate is a preferred starting material for producing phosphors and scintillators. samaterials.comattelements.com A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, precursors like thulium oxalate are used to synthesize more complex materials in a controlled manner. samaterials.comstanfordmaterials.com The oxalate is typically decomposed by heating (calcination) to form high-purity thulium oxide (Tm₂O₃), which is then used as the active dopant in the host material of the phosphor or scintillator. wikipedia.orgamericanelements.com

Phosphors are materials that exhibit luminescence when excited by energy such as ultraviolet light or electrons. Thulium-doped phosphors are particularly valued for their blue emission. stanfordmaterials.comamericanelements.com For example, they are critical components in flat-panel display technologies that rely on bright and stable blue emitters. americanelements.com

Scintillators are materials that emit light when they absorb ionizing radiation, such as X-rays or gamma rays. This property makes them essential for radiation detection. Thulium's ability to emit both ultraviolet (375 nm) and blue (465 nm) light under X-ray bombardment makes thulium-based materials useful for applications in radiation detection badges and medical imaging systems. samaterials.comamericanelements.com The use of precursors like thulium oxalate ensures a uniform distribution of the thulium dopant within the scintillator material, which is crucial for achieving high sensitivity and efficiency. heegermaterials.comheegermaterials.com

Fabrication and Spectroscopic Characterization of Thulium-Doped Laser Materials (materials science focus)

Thulium(III) oxalate hydrate is a key precursor for fabricating thulium-doped laser materials. vulcanchem.com The fabrication process generally involves calcining the oxalate to produce thulium oxide (Tm₂O₃), which is then incorporated into a host material. wikipedia.orgstanfordmaterials.com Common hosts include crystals like yttrium aluminum garnet (YAG) and glasses such as silica, which are formed into optical fibers. stanfordmaterials.combibliotekanauki.pl

The choice of host material and fabrication technique significantly impacts the laser's performance.

Crystal Growth: Methods like the Czochralski technique are used to grow large, single crystals of materials like Tm:YAG or Tm:KLu(WO₄)₂ from a melt containing thulium oxide. optica.orgcsic.es

Fiber Fabrication: For fiber lasers, the Modified Chemical Vapor Deposition (MCVD) process combined with solution-doping is a common technique. A porous silica layer is deposited inside a tube and then soaked with a solution containing thulium ions (often from thulium chloride, which can be derived from the oxalate) before being collapsed into a solid preform, which is then drawn into a fiber. optica.orgbibliotekanauki.pl

Spectroscopic characterization is essential to evaluate the potential of these materials for laser applications. This involves measuring key parameters:

Absorption and Emission Cross-Sections: These values determine how efficiently the material absorbs pump light and emits laser light. optica.orgcsic.es

Fluorescence Lifetime: A longer lifetime for the upper laser level (e.g., ³F₄) is generally desirable as it allows for more energy to be stored before being released as laser light. mdpi.comresearchgate.net

Energy Level Structure: Detailed mapping of the energy levels helps identify the most efficient pumping and lasing transitions. researchgate.net

| Material | Pump Wavelength (nm) | Emission Wavelength (nm) | Key Spectroscopic Feature |

|---|---|---|---|

| Tm:YAG | ~785 | ~2010 | High thermal conductivity, robust host stanfordmaterials.com |

| Tm:YLF | ~685 or ~780 | ~1900 - 2300 | Broadly tunable emission range researchgate.net |

| Tm:KLu(WO₄)₂ | ~800 | ~1900 | Broad absorption band, high emission cross-section csic.es |

| Tm-doped Silica Fiber | ~793 | ~1900 - 2100 | High efficiency via cross-relaxation, excellent thermal management photonics.comucf.edu |

Integration into Specialty Glass and Optical Coatings for Refractive Index and Transmission Modification

Thulium compounds, derived from precursors like thulium oxalate hydrate, are used as dopants to tailor the optical properties of specialty glasses and thin-film coatings. stanfordmaterials.comattelements.com The addition of thulium can modify the material's refractive index and its transmission characteristics across different wavelengths. stanfordmaterials.comchalcogen.ro

Refractive Index Modification: The refractive index of a material is a fundamental property that dictates how light propagates through it. Adding heavy ions like thulium to a glass matrix generally increases its density and, consequently, its refractive index. chalcogen.ro In a study on bismuth-boro-tellurite glass, doping with thulium oxide (Tm₂O₃) was found to increase the refractive index from 2.402 to 2.413. chalcogen.ro This effect is attributed to the high polarizability of thulium ions and the formation of non-bridging oxygens in the glass network, which are more polarizable than bridging oxygens. chalcogen.ro Controlling the refractive index is crucial for designing optical components like lenses and waveguides, including the core and cladding of optical fibers. ucf.edu

Transmission Modification: Doping with thulium introduces specific absorption bands into the glass or coating, altering its transmission spectrum. optica.org These absorption features can be used to create optical filters that block or pass specific wavelengths. Conversely, the luminescent properties of thulium can be used to create coatings that convert light from one wavelength to another. Thulium-doped materials are also used to enhance the performance of optical fiber amplifiers, which are critical components in telecommunications. chalcogen.ro For instance, thulium-doped fiber amplifiers (TDFAs) have been developed to operate in the S-band (1460–1530 nm) of optical communications. aip.org

Nanomaterials Science of Thulium Iii Oxalate Hydrate

Synthesis of Nanoparticles and Nanocrystals of Thulium(III) Oxalate (B1200264) Hydrate (B1144303)

The synthesis of thulium(III) oxalate hydrate nanomaterials involves the controlled precipitation of thulium ions (Tm³⁺) with oxalate ions (C₂O₄²⁻) in a solution. The general chemical equation for this precipitation reaction is:

2 Tm³⁺(aq) + 3 C₂O₄²⁻(aq) + x H₂O(l) → Tm₂(C₂O₄)₃·xH₂O(s)

Common methods adapted for nanoscale synthesis include co-precipitation, hydrothermal, and solvothermal techniques. arizona.eduspie.orggeorgiasouthern.edu A typical approach involves reacting an aqueous solution of a soluble thulium salt, such as thulium(III) chloride (TmCl₃) or thulium(III) nitrate (B79036) (Tm(NO₃)₃), with a source of oxalate ions, like oxalic acid or an alkali metal oxalate. wikipedia.org

Hydrothermal and solvothermal methods, which are carried out in aqueous and non-aqueous solvents respectively at elevated temperatures and pressures in a sealed vessel (autoclave), are particularly effective for producing highly crystalline and morphologically distinct nanoparticles. georgiasouthern.edursc.orgmdpi.com These methods allow for precise control over nucleation and growth kinetics, which is fundamental to nanomaterial synthesis. rsc.org For instance, the hydrothermal conversion of other rare-earth oxalates, such as cerium oxalate, into their respective oxides has been studied extensively, revealing that the intermediate oxalate phase can be manipulated to form various nanostructures. rsc.orgresearchgate.net

The morphology, size, and crystallinity of thulium(III) oxalate hydrate nanoparticles are not fixed but can be engineered by systematically tuning the reaction parameters. This control is crucial as the material's properties are strongly dependent on these physical characteristics. Key parameters include reactant concentration, temperature, pH, and the use of structure-directing agents. google.comacs.org

Research on analogous metal oxalate systems provides a roadmap for controlling thulium(III) oxalate morphology. For example, studies on lanthanum oxalate have shown that the use of a complexing agent like trisodium (B8492382) citrate (B86180) and varying the solvent composition (e.g., water-ethanol ratios) can yield distinct morphologies such as nanotubes and hierarchical micro-particles assembled from smaller flakes. tandfonline.com Similarly, surfactants like sodium dodecyl sulfate (B86663) (SDS) have been used to guide the assembly of nickel oxalate nanorods into complex hierarchical superstructures. researchgate.net The oxalate ligand itself can act as a directing agent, promoting the anisotropic growth of crystals to form nanowires. researchgate.netpku.edu.cn

Table 1: Parameters for Morphological Control of Metal Oxalate Nanoparticles

| Parameter | Effect on Nanocrystal Growth | Resulting Morphologies | Reference Example |

|---|---|---|---|

| Temperature | Affects nucleation rate and crystal growth kinetics. Higher temperatures generally lead to larger, more crystalline particles. | Nanoparticles, larger crystals | LiFePO₄ rsc.org |

| pH | Influences the speciation of oxalate ions and the surface charge of nuclei, affecting aggregation and growth. | Nanoparticles, nanorods | CePO₄ researchgate.net |

| Reactant Concentration | Higher concentrations can lead to rapid nucleation, resulting in smaller primary particles. | Smaller nanoparticles vs. larger microparticles | LiFePO₄ rsc.org |

| Additives (Surfactants/Ligands) | Selectively adsorb to specific crystal faces, inhibiting or promoting growth in certain directions. | Nanorods, nanotubes, hierarchical spheres | La(C₂O₄)₃, Ni(C₂O₄)₃ tandfonline.comresearchgate.net |

| Solvent System | Alters precursor solubility and interfacial tension, influencing particle size and assembly. | Flakes, hierarchical structures | La(C₂O₄)₃ tandfonline.com |

Surface Chemistry and Functionalization Strategies for Nanomaterials

The surface of thulium(III) oxalate hydrate nanoparticles can be chemically modified or functionalized to enhance their stability, dispersibility, and to impart new functionalities. nih.gov Bare inorganic nanoparticles often tend to aggregate in liquid media; surface functionalization addresses this by introducing steric or electrostatic repulsion between particles.

Common strategies involve coating the nanoparticles with organic molecules or polymers. For other rare-earth nanoparticles, polymers such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) have been used to create a protective layer that improves biocompatibility and dispersibility in various solvents. nih.gov This is achieved by anchoring the functional molecules onto the nanoparticle surface. mdpi.com For instance, bifunctional molecules with a group that binds to the particle surface (e.g., carboxylate or silane) and another functional group exposed to the medium can be employed.

The choice of functional group can dramatically alter the nanoparticle's interaction with its environment. Studies on silica (B1680970) nanoparticles have demonstrated that surfaces rich in amine (-NH₂) or carboxylic acid (-COOH) groups have profoundly different interactions with biological systems. slu.se Such strategies could be applied to thulium(III) oxalate nanoparticles to tailor them for specific applications, for example, by attaching targeting ligands for biomedical uses or catalytic moieties. rsc.org

Investigation of Size-Dependent Optical and Magnetic Properties of Nanoscale Thulium Oxalates

Reducing the dimensions of thulium(III) oxalate hydrate to the nanoscale leads to the emergence of size-dependent physical properties, a hallmark of nanomaterials science. spie.org

The unique optical properties of thulium-containing materials arise from the electron transitions within the 4f orbitals of the trivalent thulium ion (Tm³⁺). nih.gov These transitions are partially shielded from the chemical environment by outer electron shells, resulting in sharp, well-defined emission peaks. Tm³⁺ is known for its characteristic emissions in the blue (around 475 nm) and near-infrared (around 800 nm) regions of the spectrum. mdpi.comdoi.org At the nanoscale, these properties become size-dependent. acs.orgaps.org As the particle size decreases, the surface-to-volume ratio increases, making surface defects and quenching sites more influential, which can alter luminescence intensity and lifetime. acs.org Furthermore, quantum confinement effects, while more pronounced in semiconductors, can also play a role in shifting energy levels in insulator nanoparticles. vt.edu

The magnetic properties of nanoparticles are also highly dependent on their size. mdpi.comresearchgate.net Bulk compounds of thulium are typically paramagnetic. uow.edu.au As the particle size is reduced below a critical threshold, the material can become superparamagnetic, a state where the nanoparticles are single magnetic domains that behave like large paramagnetic atoms. mdpi.com Key magnetic parameters such as saturation magnetization (the maximum magnetic moment of the material) and coercivity (the resistance to demagnetization) are known to be size-dependent. In many magnetic oxide nanoparticle systems, saturation magnetization decreases with decreasing particle size due to increased surface effects, such as spin canting (disorder of magnetic moments at the surface). mdpi.com

Table 2: General Size-Dependent Property Trends in Nanomaterials

| Property | Trend with Decreasing Particle Size | Underlying Physical Principle | Reference Example |

|---|---|---|---|

| Optical Band Gap | Increases (Blue Shift) | Quantum Confinement | Co₃O₄ researchgate.net |

| Luminescence Intensity | Can increase or decrease | Competition between enhanced emission and surface quenching | Y₂O₃:Tm³⁺ spie.org |

| Saturation Magnetization (Mₛ) | Generally decreases | Increased surface-to-volume ratio leading to surface spin disorder (canting). | Y₃Fe₅O₁₂ mdpi.com |

| Blocking Temperature (Tₑ) | Decreases | Transition to superparamagnetism as thermal energy overcomes anisotropy energy. | Fe₂.₆₆O₄ mdpi.com |

Self-Assembly and Hierarchical Structure Formation in Nanosystems

Individual nanoparticles of thulium(III) oxalate hydrate can act as building blocks, spontaneously organizing into larger, ordered structures known as hierarchical assemblies or superstructures. arxiv.org This bottom-up approach is a powerful method for creating complex materials with tailored properties at multiple length scales. mdpi.com

This phenomenon has been observed in various metal oxalate systems. For instance, primary nanoparticles of calcium oxalate, in the presence of phosphoproteins, can self-assemble into complex double cashew-shaped microparticles. psu.edu In other systems, nanorods are seen to assemble into spherical superstructures. researchgate.net The driving forces behind this self-assembly are often non-covalent interactions, such as van der Waals forces, and processes guided by surfactants or other mediating molecules that control the aggregation of the primary nanocrystals. psu.edu The resulting hierarchical structures often possess unique collective properties, such as enhanced porosity and high surface area, which are advantageous for applications in catalysis and energy storage. researchgate.net

Potential Applications of Thulium Oxalate Nanomaterials in Advanced Materials Science

While research into thulium(III) oxalate hydrate nanomaterials is still emerging, their properties suggest significant potential in several areas of advanced materials science.

A primary application is their use as a precursor for nanostructured thulium(III) oxide (Tm₂O₃) . wikipedia.orgamericanelements.comattelements.com Thermal decomposition (calcination) of thulium(III) oxalate hydrate yields thulium(III) oxide. By controlling the morphology of the oxalate precursor nanoparticles, it is possible to produce Tm₂O₃ with a retained nanostructure (pseudomorphic transformation). This provides a route to high-purity, morphologically controlled oxide nanomaterials. stanfordmaterials.com

Nanostructured Tm₂O₃ is a highly valuable material with established and potential applications:

Phosphors and Lighting: Tm³⁺ is a critical blue-emitting dopant in phosphors used for high-definition displays and solid-state lighting. americanelements.comnanorh.com

Lasers and Amplifiers: Thulium-doped materials are used in solid-state lasers and fiber amplifiers, particularly for wavelengths around 2 μm, which are useful in medical surgery and atmospheric sensing. samaterials.comsamaterials.comaemree.com

Catalysis: Rare-earth oxides are known to have catalytic activity, and nanostructured Tm₂O₃ could be employed in organic synthesis or for environmental applications like pollution cleanup. attelements.comsamaterials.comaemree.com

Biomedical Applications: The strong luminescence of thulium-doped nanoparticles makes them candidates for bioimaging and sensing. nanorh.commdpi.com Furthermore, radioactive isotopes of thulium are used in cancer radiotherapy, and nanoparticles could serve as novel agents for image-guided therapies. uow.edu.ausamaterials.com

The thulium(III) oxalate hydrate nanoparticles themselves may also find direct use in areas such as catalysis or as specialized additives in composite materials. samaterials.comacs.org

Table 3: Potential Applications of Thulium Oxalate Nanomaterials

| Application Area | Specific Use | Relevant Property | Reference |

|---|---|---|---|

| Precursor Material | Synthesis of nanostructured Thulium(III) Oxide (Tm₂O₃) | Clean decomposition, morphology retention | wikipedia.orgamericanelements.comstanfordmaterials.com |

| Photonics & Optoelectronics | Blue phosphors for displays, solid-state lasers, fiber amplifiers (via Tm₂O₃) | Luminescence of Tm³⁺ ion | nanorh.comsamaterials.comaemree.com |

| Catalysis | Catalysts for organic reactions or environmental remediation | High surface area of nanoparticles, electronic properties of Tm³⁺ | attelements.comsamaterials.comacs.org |

| Biomedicine | Contrast agents for bioimaging, platforms for radiotherapy | Luminescence, potential for carrying radioactive isotopes | uow.edu.aunanorh.commdpi.com |

Theoretical and Computational Chemistry

Electronic Structure Calculations (e.g., DFT, ab initio methods)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio (from first principles) methods, are fundamental to understanding the chemical nature of materials without prior experimental data. nih.gov These approaches solve the quantum mechanical equations that govern the behavior of electrons within a compound.

Ab initio and DFT calculations are instrumental in elucidating the intricate bonding within hydrated metal oxalates. For instance, studies on plutonium oxalate (B1200264) hydrates using DFT have successfully predicted their structure and vibrational properties. osti.gov These calculations can determine the nature of the coordination bonds between the central thulium(III) ion, the bidentate oxalate ligands, and the water molecules of hydration. Key predictable characteristics include bond lengths, bond angles, and coordination numbers.

The energetics of the system, including the enthalpy of formation and Gibbs free energy of formation, can also be predicted. osti.gov This is accomplished by calculating the total electronic energy of the crystal and the constituent reactants. For example, in a study on plutonium oxalate, DFT with dispersion corrections (DFT-D3) and a Hubbard correction for the f-electrons was used to achieve accurate thermodynamic predictions. osti.gov A similar approach for thulium(III) oxalate hydrate (B1144303) would provide invaluable data on its stability and formation pathways.

Theoretical analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the bonds. researchgate.net This method analyzes the topology of the electron density to classify interactions as either covalent or ionic based on the properties at bond critical points. Such an analysis on anhydrous calcium oxalate has provided insights into its decomposition process by identifying the weakest bonds. researchgate.net

Table 1: Representative DFT Methodologies for Metal Oxalate Hydrates This table presents methodologies used on analogous compounds that are applicable to Thulium(III) Oxalate Hydrate.